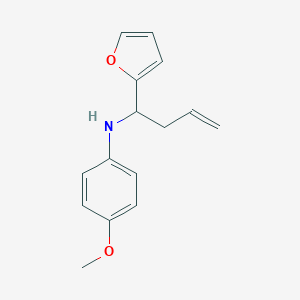

(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine

Vue d'ensemble

Description

(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine is an organic compound with the molecular formula C15H17NO2 It is characterized by the presence of a furan ring, a butenyl chain, and a methoxy-substituted phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

Butenyl Chain Introduction: The butenyl chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Amination and Methoxylation: The final step involves the introduction of the amine group and the methoxy group. This can be achieved through nucleophilic substitution reactions using appropriate amine and methoxy reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

Reduction: The double bond in the butenyl chain can be reduced to form the corresponding saturated compound.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

Oxidation: Furanones and other oxidized derivatives.

Reduction: Saturated butyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine as an anticancer agent. The compound has been evaluated for its ability to inhibit specific targets involved in cancer cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting MCL-1 (myeloid cell leukemia 1), a protein that plays a crucial role in cancer cell survival. In vitro studies indicate that modifications of the core structure can enhance binding affinity and cellular activity against cancer cells .

Antiviral Activity

Another area of interest is the compound's antiviral potential. Research into related furan derivatives has demonstrated their effectiveness against various viral targets. The structure of this compound may allow it to interact with viral proteins, potentially inhibiting their function and preventing viral replication .

Case Study 1: MCL-1 Inhibition

A study published in Nature explored the structure-based design of MCL-1 inhibitors, where various analogues were synthesized and evaluated for their binding affinity and biological activity. The findings indicated that modifications similar to those found in this compound could lead to significant improvements in potency against MCL-1. For example, compounds with similar substituents exhibited submicromolar affinities and were effective in cellular assays .

| Compound ID | Binding Affinity (nM) | Cellular Activity (IC50) |

|---|---|---|

| 13 | 14 | 190 |

| 14 | 820 | >1880 |

| 15 | 47 | >1880 |

Case Study 2: Antiviral Activity of Furan Derivatives

Research conducted on furan-based compounds demonstrated their ability to inhibit HIV protease. Compounds with structural similarities to this compound showed significant antiviral activity, suggesting that this compound could also possess similar properties .

Potential Therapeutic Uses

Given its promising biological activities, this compound may be explored further for therapeutic applications in:

- Cancer Treatment : As an MCL-1 inhibitor or other targets involved in tumor growth.

- Antiviral Therapy : Targeting viral proteases or other viral mechanisms.

Mécanisme D'action

The mechanism of action of (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. The furan ring and the amine group may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

(1-Furan-2-yl-but-3-enyl)-(4-hydroxy-phenyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.

(1-Furan-2-yl-but-3-enyl)-(4-chloro-phenyl)-amine: Similar structure but with a chloro group instead of a methoxy group.

(1-Furan-2-yl-but-3-enyl)-(4-nitro-phenyl)-amine: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.

Activité Biologique

The compound (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine is a furan derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a furan ring and a methoxy-substituted phenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, leading to altered cell function.

- Receptor Interaction : It can bind to receptors, modulating their activity and influencing physiological responses.

- Non-covalent Interactions : The furan ring and methoxy group can participate in π-π stacking and hydrogen bonding, enhancing binding affinity to biological targets.

Antimicrobial Activity

Research indicates that furan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 µM to 156.47 µM against different pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 8 | Tubulin polymerization inhibition |

| Compound B | HeLa (cervical cancer) | 20 | Apoptosis induction |

The compound has shown promising results in inhibiting cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .

Study 1: Anticancer Efficacy

In a study focused on the effects of furan derivatives on cancer cell lines, this compound demonstrated significant antiproliferative effects against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like Combretastatin A-4. The mechanism involved disruption of tubulin polymerization, leading to cell cycle arrest .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of similar furan derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited a broad spectrum of activity, with some derivatives showing MIC values as low as 5.64 µM against S. aureus and moderate efficacy against fungal strains such as Candida albicans .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| (1-Furan-2-yl-but-3-enyl)-(4-hydroxy-phenyl)-amine | Hydroxy group instead of methoxy | Enhanced solubility but reduced potency |

| (1-Furan-2-yl-but-3-enyl)-(4-chloro-phenyl)-amine | Chloro group substitution | Increased cytotoxicity in certain assays |

| (1-Furan-2-yl-but-3-enyl)-(4-nitro-phenyl)-amine | Nitro group substitution | Potential for increased reactivity |

These comparisons highlight the influence of functional groups on the biological activity of furan derivatives .

Propriétés

IUPAC Name |

N-[1-(furan-2-yl)but-3-enyl]-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-5-14(15-6-4-11-18-15)16-12-7-9-13(17-2)10-8-12/h3-4,6-11,14,16H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJDMLZKWITUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(CC=C)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389855 | |

| Record name | N-[1-(Furan-2-yl)but-3-en-1-yl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173416-01-8 | |

| Record name | N-[1-(Furan-2-yl)but-3-en-1-yl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.